molecular formula C12H26S B12662250 3-Methylundecane-3-thiol CAS No. 80867-35-2

3-Methylundecane-3-thiol

Cat. No.: B12662250
CAS No.: 80867-35-2
M. Wt: 202.40 g/mol
InChI Key: HOYBEZVNIJFLHG-UHFFFAOYSA-N
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Description

No information about 3-Methylundecane-3-thiol is present in the provided evidence. A proper introduction would require details such as:

  • Chemical structure: Position of the methyl and thiol groups on the undecane backbone.
  • Physical properties: Boiling point, solubility, density, etc.
  • Applications: Industrial or research uses (e.g., flavoring agents, surfactants).
  • Synthesis: Reaction pathways or precursor molecules.

Without this foundational data, an authoritative introduction cannot be formulated.

Properties

CAS No.

80867-35-2

Molecular Formula

C12H26S

Molecular Weight

202.40 g/mol

IUPAC Name

3-methylundecane-3-thiol

InChI

InChI=1S/C12H26S/c1-4-6-7-8-9-10-11-12(3,13)5-2/h13H,4-11H2,1-3H3

InChI Key

HOYBEZVNIJFLHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(CC)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylundecane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylundecane with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the thiol group .

Industrial Production Methods: In industrial settings, 3-Methylundecane-3-thiol is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylundecane-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Methylundecane-3-thiol serves as a versatile reagent in organic chemistry. It can participate in several key reactions:

Reaction TypeProductConditions
Oxidation3-Methylundecane-3-disulfideH₂O₂ or I₂
Reduction3-MethylundecaneLiAlH₄ or NaBH₄
Nucleophilic SubstitutionThioethers (e.g., thioether derivatives)Alkyl halide (e.g., CH₃I)

These reactions highlight the compound's utility in synthesizing sulfur-containing organic compounds, which are important in various chemical industries.

Antimicrobial Properties

Research indicates that 3-Methylundecane-3-thiol exhibits significant antimicrobial activity against a range of bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents amid rising antibiotic resistance.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Klebsiella pneumoniae10 mm
Pseudomonas aeruginosa11 mm

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, which can lead to oxidative stress in microbial cells.

Volatile Compound Studies

In studies focused on the volatilome of Staphylococcus aureus, 3-Methylundecane-3-thiol was identified as a metabolic by-product. This finding has implications for microbial ecology and potential applications in disease diagnosis through breath analysis.

CompoundRetention Time (min)Relative Abundance (%)
3-Methylundecane-3-thiol18.55.5
Dimethyl disulfide15.03.0
Undecan-2-one17.04.0

Medical Applications

The biological activities of 3-Methylundecane-3-thiol suggest potential clinical applications, particularly in formulating treatments for skin infections caused by resistant bacterial strains. Its ability to inhibit bacterial growth positions it as a promising candidate for new therapeutic agents.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds with other materials. Its unique properties make it suitable for specialized applications in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Methylundecane-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Recommendations for Further Research

To address the gaps, consult additional sources such as:

  • Chemical databases : SciFinder, PubChem, or Reaxys for structural and spectral data.
  • Research articles : Focus on aliphatic thiols and their industrial applications.
  • Patents : Investigate synthetic methods for branched thiols.

Biological Activity

3-Methylundecane-3-thiol is a sulfur-containing organic compound known for its distinct odor and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

3-Methylundecane-3-thiol (C₁₂H₂₆S) features a long-chain hydrocarbon with a thiol functional group. Its structure contributes to its unique properties, including volatility and reactivity, which are important for its biological interactions.

Antimicrobial Activity

Research has indicated that thiols, including 3-methylundecane-3-thiol, exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiols against common pathogens:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3-Methylundecane-3-thiolEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that 3-methylundecane-3-thiol can inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further investigation in antimicrobial therapies .

Antioxidant Activity

The antioxidant potential of 3-methylundecane-3-thiol has been studied in various assays. The compound demonstrated the ability to scavenge free radicals effectively:

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Assay15
Ferric Reducing Antioxidant Power (FRAP)30

These findings indicate that 3-methylundecane-3-thiol possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that 3-methylundecane-3-thiol can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures:

TreatmentCytokine Level Reduction (%)
Control-
3-Methylundecane-3-thiolTNF-alpha: 50%
IL-6: 45%

This anti-inflammatory effect suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial tested the efficacy of a formulation containing 3-methylundecane-3-thiol against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to the control group, supporting its use as an adjunctive treatment in dermatological infections.
  • Case Study on Oxidative Stress : A study involving diabetic rats treated with 3-methylundecane-3-thiol showed decreased markers of oxidative stress and improved glycemic control, indicating its potential as a therapeutic agent in managing diabetes-related complications.

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